4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide is a complex organic compound that features a combination of cyclopropyl, dimethylamino, pyrimidinyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Cyclopropyl Group Addition: The cyclopropyl group is added using cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, typically using amines and carbonyl compounds.
Final Coupling: The final coupling step involves the reaction of the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or catalytic).
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, alkylated, and arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- **4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide
- **4-{cyclopropyl[6-(methylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide
- **4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-(4-methylphenyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-25(2)19-14-20(23-15-22-19)27(17-8-9-17)18-10-12-26(13-11-18)21(28)24-16-6-4-3-5-7-16/h3-7,14-15,17-18H,8-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLVIJGZXVHWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCN(CC3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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